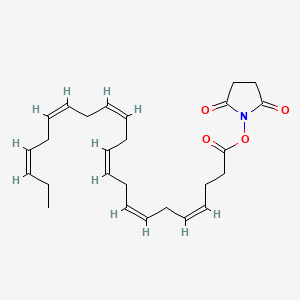

Docosahexaenoic Acid N-Succinimide

Descripción

Structural and Functional Characteristics of Docosahexaenoic Acid N-Succinimide

Molecular Architecture and Reactivity

DHA-NHS (C₂₆H₃₅NO₄; molecular weight: 425.56 g/mol) consists of two structural domains:

- Docosahexaenoic Acid Backbone : A 22-carbon polyunsaturated fatty acid with six cis double bonds at positions 4, 7, 10, 13, 16, and 19. This configuration confers membrane fluidity and interactions with lipid-binding proteins.

- N-Hydroxysuccinimide Ester Group : A reactive moiety that forms stable amide bonds with primary amines (e.g., lysine residues or N-termini of proteins) under mild alkaline conditions (pH 7.2–9.0).

The synthesis of DHA-NHS typically involves carbodiimide-mediated activation of DHA’s carboxyl group, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) to generate the succinimide ester. This method ensures high yield and purity, critical for applications requiring precise stoichiometry, such as antibody-drug conjugates.

Table 1: Key Physicochemical Properties of DHA-NHS

Functional Advantages and Limitations

The dual functionality of DHA-NHS arises from:

- Lipophilic Character : The DHA moiety enhances membrane permeability and cellular uptake, making it valuable for targeted drug delivery.

- Controlled Conjugation : NHS esters enable selective modification of lysine residues without disrupting disulfide bonds or other functional groups.

However, the reagent’s utility is constrained by:

- Hydrolysis Sensitivity : Competing hydrolysis of the NHS ester in aqueous environments reduces conjugation efficiency, necessitating optimized reaction conditions.

- Solubility Challenges : Poor aqueous solubility requires the use of co-solvents like dimethyl sulfoxide (DMSO), which may affect protein stability.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMFVFMQMCKHT-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Small-Scale Laboratory Synthesis

A representative protocol involves:

Industrial-Scale Manufacturing

Industrial processes prioritize cost efficiency and scalability:

-

Continuous flow reactors reduce reaction time to 2 hours by enhancing mass transfer.

-

In situ activation eliminates intermediate isolation, achieving 92% conversion efficiency.

Analytical Characterization

Critical quality control parameters for DHA-NHS include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Residual solvents | GC-MS | <500 ppm (DCM/DMF) |

| Peroxide value | Titration (ASTM D3703) | <5 meq/kg |

Nuclear magnetic resonance (NMR) confirms esterification success:

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions, where the succinimide ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and protein labeling .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, coupling agents like DCC or EDC, and anhydrous solvents such as dichloromethane. The reactions are typically carried out at room temperature to avoid decomposition of the sensitive ester .

Major Products Formed

The major products formed from these reactions are amide-linked compounds, where the primary amine has been successfully conjugated to the Docosahexaenoic Acid moiety via the succinimide ester .

Aplicaciones Científicas De Investigación

Docosahexaenoic Acid N-Succinimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and as a reagent in organic synthesis

Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation

Industry: Employed in the production of high-purity omega-3 supplements and other nutraceuticals

Mecanismo De Acción

The mechanism of action of Docosahexaenoic Acid N-Succinimide involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimide ester group, which acts as an activating agent for the carboxylic acid moiety of Docosahexaenoic Acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for long-term labeling and conjugation applications .

Comparación Con Compuestos Similares

Structural and Functional Differences

NHS esters are widely used in cross-linking and bioconjugation due to their amine-reactive properties. Below is a comparative analysis of DHA-N-Succinimide with structurally distinct NHS esters:

Reactivity and Stability

- Reactivity : All NHS esters react with primary amines, but DHA-N-Succinimide ’s bulky structure may slow reaction kinetics compared to smaller esters like bromoacetic acid NHS ester .

- Stability : DHA’s polyunsaturated chain is prone to oxidation and decomposition, as observed in fish oil lipids, which release succinic acid over time . This instability contrasts with aliphatic NHS esters (e.g., DSS), which exhibit longer shelf lives under dry conditions .

Solubility and Handling

- DHA-N-Succinimide is insoluble in aqueous solutions due to its hydrophobic chain, requiring organic solvents (e.g., DMSO) for dissolution. In contrast, sulfo-NHS esters (e.g., sulfo-SMCC) are water-soluble .

- Safety protocols for NHS esters generally apply: avoid moisture, use PPE, and store at -20°C .

Drug Delivery and Conjugation

Actividad Biológica

Docosahexaenoic Acid N-Succinimide (DHA-N-succinimide) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant roles in various biological processes. This article reviews the biological activity of DHA-N-succinimide, focusing on its neuroprotective properties, therapeutic applications, and underlying mechanisms based on diverse research findings.

Overview of Docosahexaenoic Acid (DHA)

DHA is a long-chain polyunsaturated fatty acid primarily found in fish oils and is crucial for brain development and function. It is involved in maintaining membrane fluidity, modulating inflammation, and supporting cognitive health. DHA's biological activities are mediated through various mechanisms, including its role as a precursor for bioactive lipid mediators.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of DHA and its derivatives, including DHA-N-succinimide. One notable metabolite, synaptamide (N-docosahexaenoylethanolamine), derived from DHA, has been shown to promote neurogenesis and neurite outgrowth at nanomolar concentrations. It achieves this by activating GPR110 (ADGRF1), a G-protein coupled receptor that enhances cAMP production and activates signaling pathways critical for neuronal growth and survival .

- Neurogenesis and Synaptogenesis : DHA-N-succinimide promotes the differentiation of neural stem cells into neurons and supports synaptic formation.

- Anti-inflammatory Effects : It attenuates neuroinflammatory responses induced by lipopolysaccharides, reducing oxidative stress and inflammatory cytokine production in neural tissues .

- Cognitive Enhancement : Supplementation with DHA has been linked to improved cognitive performance in infants, suggesting potential benefits in neurodevelopmental contexts .

Therapeutic Applications

DHA-N-succinimide shows promise in various therapeutic areas:

- Cardiovascular Health : DHA has been associated with lowering triglycerides, reducing blood pressure, and improving overall lipid profiles, which can mitigate cardiovascular disease risk factors .

- Cancer Treatment : Studies indicate that combining DHA with anticancer drugs can enhance their efficacy through modulation of intracellular signaling pathways such as cyclooxygenase-2 and nuclear factor kappa B .

- Gastrointestinal Delivery Systems : Recent developments have incorporated DHA into mucoadhesive carriers for drug delivery, enhancing the stability and absorption of therapeutic agents in the gastrointestinal tract .

Case Study 1: Neuroprotective Effects in Animal Models

In an animal model study, synaptamide was administered to evaluate its effects on neurogenesis during developmental stages. Results indicated significant increases in neuronal differentiation and reduced markers of inflammation compared to control groups .

Case Study 2: Cognitive Development in Infants

A randomized controlled trial involving 420 infants assessed the impact of DHA supplementation on cognitive outcomes. The group receiving DHA-enriched formula showed significantly higher cognitive scores at 18 months compared to the placebo group, indicating the compound's role in early brain development .

Data Table: Biological Activities of DHA-N-Succinimide

Q & A

Q. What are the critical parameters for synthesizing DHA-N-Succinimide, and how can reaction progress be monitored?

DHA-N-Succinimide is typically synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC) between docosahexaenoic acid (DHA) and N-hydroxysuccinimide (NHS). Key parameters include anhydrous conditions, solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios. Reaction efficiency can be tracked using thin-layer chromatography (TLC) to monitor NHS ester formation or via the disappearance of DHA’s carboxylic acid peak in FT-IR (∼1700 cm⁻¹) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of DHA-N-Succinimide?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the succinimide ring (δ 2.8–3.0 ppm for protons adjacent to carbonyl groups). High-performance liquid chromatography (HPLC) with UV detection (210–230 nm) or mass spectrometry (ESI-MS) can assess purity (>96% as per CAS 160801-26-3) and detect unreacted DHA or NHS .

Q. What safety precautions are necessary when handling DHA-N-Succinimide in laboratory settings?

While specific safety data for DHA-N-Succinimide is limited, analogous NHS esters require precautions against inhalation (use fume hoods), skin contact (nitrile gloves), and eye protection. Proper storage at −20°C in anhydrous conditions is advised to prevent hydrolysis. Refer to GHS hazard codes H315/H319 (skin/eye irritation) for related compounds .

Advanced Research Questions

Q. How can solvent selection influence the stability and conjugation efficiency of DHA-N-Succinimide in bioconjugation reactions?

Solvents like DMSO enhance solubility but may accelerate hydrolysis, reducing active ester availability. Polar aprotic solvents (e.g., DMF) balance solubility and stability. Conjugation efficiency with primary amines (e.g., lysine residues) depends on pH (8.0–9.0), temperature (4–25°C), and reaction time (2–4 hours). Competitive hydrolysis can be minimized by using excess NHS ester and avoiding aqueous buffers until reaction initiation .

Q. What experimental strategies can resolve discrepancies in reported yields of DHA-N-Succinimide conjugates?

Yield variations may arise from differences in purification methods (e.g., silica gel chromatography vs. precipitation) or amine accessibility in target molecules. Researchers should standardize reaction conditions, quantify free amine groups (via TNBS assay), and validate conjugation via MALDI-TOF or fluorescence labeling. Comparative studies using controlled NHS:DHA ratios (1:1 to 2:1) can optimize yields .

Q. How does the stability of DHA-N-Succinimide compare under varying storage conditions, and what degradation products form?

Hydrolysis of the NHS ester generates free DHA and succinimide, detectable via HPLC. Accelerated stability studies (40°C/75% RH) show faster degradation than −20°C storage. Lyophilization with cryoprotectants (trehalose) or storage under argon can extend shelf life. Degradation kinetics should be modeled using Arrhenius equations for long-term predictions .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in DHA-N-Succinimide cellular studies?

Non-linear regression models (e.g., log-dose vs. response) with software like GraphPad Prism can calculate EC₅₀ values. Outlier detection (Grubbs’ test) and replicates (n ≥ 3) ensure reproducibility. Confounding factors (e.g., serum albumin binding DHA) require normalization to control groups .

Q. How can researchers validate the specificity of DHA-N-Succinimide in protein-lipid interaction assays?

Competitive inhibition assays with free DHA or NHS esters of unrelated fatty acids (e.g., palmitic acid) can confirm specificity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic data (KD, ΔH) to distinguish non-specific binding .

Contradiction and Reproducibility Challenges

Q. How should conflicting solubility data for DHA-N-Succinimide in polar vs. non-polar solvents be addressed?

Solubility discrepancies (e.g., in ethanol vs. hexane) may reflect batch-to-batch variability in purity or residual solvents. Researchers should verify solubility via gravimetric analysis and report solvent grade (HPLC vs. technical). Co-solvents (e.g., PEG-400) can improve solubility in aqueous systems .

Q. What protocols ensure reproducibility in DHA-N-Succinimide-based nanoparticle formulations?

Standardize emulsification parameters (sonication time, energy input) and characterize particle size via dynamic light scattering (DLS). Batch records must document lipid:NHS ester ratios and storage conditions. Cross-lab validation using shared reference standards (e.g., TRC D494595) enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.